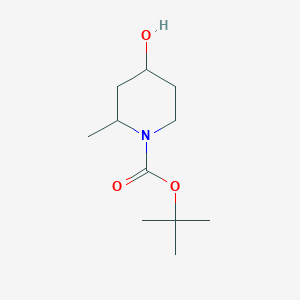

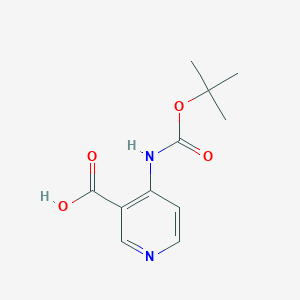

2-(3-イソプロピルフェニル)-4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン

説明

The compound 2-(3-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic molecule that is part of the dioxaborolane family. Dioxaborolanes are known for their utility in various organic synthesis reactions, particularly in the formation of carbon-boron bonds which are essential in the synthesis of organoboron compounds used in pharmaceuticals, agrochemicals, and organic materials.

Synthesis Analysis

The synthesis of related dioxaborolane compounds often involves the reaction of boronic esters with appropriate organic ligands. For example, the synthesis of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was achieved through rhodium-catalyzed hydroboration of allyl phenyl sulfone . Similarly, the preparation of 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane was described using a continuous-flow and distillation process from trimethylsilylpropyne and isopropyl pinacol borate . These methods highlight the versatility and adaptability of dioxaborolane synthesis to various functional groups and reaction conditions.

Molecular Structure Analysis

The molecular structure of dioxaborolanes is characterized by a boron atom that is typically tetracoordinated, forming a five-membered ring with two oxygen atoms and two carbon atoms. The X-ray diffraction study of a phenylsulfonyl substituted dioxaborolane revealed no significant intramolecular or intermolecular interactions with the Lewis acidic boron atom, suggesting a stable molecular structure . The crystal structure of another derivative, 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, showed a tetracoordinated boron atom with a B-N distance indicating the formation of an inner trioxoammoniumborate .

Chemical Reactions Analysis

Dioxaborolanes are reactive intermediates in organic synthesis. They can participate in various chemical reactions, including hydroboration, Suzuki coupling, and others that involve the formation of C-B bonds. The reactivity of these compounds is influenced by the substituents on the boron atom and the surrounding organic framework. For instance, the phosphitylation reagent 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane has been used in quantitative 31P NMR analysis of hydroxyl groups in lignins, demonstrating the potential for dioxaborolanes to be used in analytical chemistry as well .

Physical and Chemical Properties Analysis

The physical and chemical properties of dioxaborolanes are largely determined by their molecular structure and substituents. For example, the air-stable tetrakis(2,4,6-triisopropylphenyl)disilene, although not a dioxaborolane, shows the impact of bulky substituents on the stability of the compound in the presence of air . This principle can be extrapolated to dioxaborolanes, where the steric hindrance provided by substituents can enhance stability. The solubility, boiling points, and melting points of these compounds can vary widely and are crucial for their application in synthesis and material science.

科学的研究の応用

医薬品中間体

この化合物は主に医薬品研究の中間体として使用されます . その役割は、様々な薬剤の合成において非常に重要であり、最終的な治療薬の分子構造に組み込まれたり、他の化合物の修飾に使用され、薬理学的特性が向上したりします。

中性子捕捉療法

3-イソプロピルフェニルボロン酸、ピナコールエステルなどのホウ素含有化合物は、中性子捕捉療法の可能性について研究されています . これは、従来の放射線療法に比べて、癌細胞をより効果的に、かつ周囲の正常な組織への損傷を少なくして標的とし、破壊する癌治療の一種です。

有機合成

有機化学において、この化合物は貴重なビルディングブロックです。 この化合物は、様々な合成経路、特にピナコールボロン酸エステルの触媒的プロト脱ボロン化に使用され、これは複雑な有機分子の合成における一工程です .

ドラッグデリバリーシステム

この化合物の誘導体は、ドラッグデリバリーシステムでの使用について研究されています。 例えば、フェニルボロン酸ピナコールエステルで機能化されたナノ粒子は、この化合物の反応性酸素種(ROS)応答性を利用して、歯周病などの疾患の標的治療のために開発されています .

鈴木・宮浦クロスカップリング

このボロン酸エステルは、鈴木・宮浦クロスカップリング反応で使用され、これは医薬品、農薬、有機材料によく見られるビアリル化合物を生成するための強力なツールです .

ジアステレオ選択的およびエナンチオ選択的合成

この化合物は、環状および非環状有機化合物の合成にも役立ち、特定の空間的配置を持つ物質を作成するための重要な方法である、アルデヒドの高度なジアステレオ選択的およびエナンチオ選択的なアリルボレーションに使用することができます .

プロト脱ボロン化

この化合物は、分子からボロン部分を除去するプロト脱ボロン化の試薬として役立ちます。 これは、ボロン基が不要になった特定の有機化合物の合成の最終段階で特に役立ちます .

先端材料合成

最後に、この化合物は、先端材料の合成に用途があります。 この化合物は、その独特の反応性と低毒性により、電子機器、コーティング、その他の工業用途での潜在的な用途を持つ新しい材料の開発に適しています .

Safety and Hazards

作用機序

Target of Action

The primary target of 2-(3-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 3-ISOPROPYLPHENYLBORONIC ACID, PINACOL ESTER, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, which is a key step in the SM cross-coupling reaction .

Biochemical Pathways

The compound affects the SM cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial in organic synthesis .

Pharmacokinetics

These compounds are only marginally stable in water , which could impact their bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .

Action Environment

The action of the compound can be influenced by environmental factors. For instance, the stability of the compound can be affected by exposure to air and moisture . Additionally, the compound’s action can be influenced by the specific conditions under which the SM cross-coupling reaction is carried out .

特性

IUPAC Name |

4,4,5,5-tetramethyl-2-(3-propan-2-ylphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO2/c1-11(2)12-8-7-9-13(10-12)16-17-14(3,4)15(5,6)18-16/h7-11H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRCXIHAXGJPNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90623707 | |

| Record name | 4,4,5,5-Tetramethyl-2-[3-(propan-2-yl)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

325142-89-0 | |

| Record name | 4,4,5,5-Tetramethyl-2-[3-(propan-2-yl)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322633.png)

![3-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid](/img/structure/B1322635.png)

![3-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1322637.png)

![2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322643.png)

![4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline](/img/structure/B1322668.png)